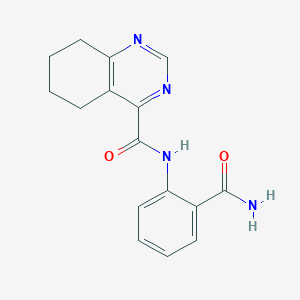

![molecular formula C22H19N3OS B2953350 N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide CAS No. 897459-11-9](/img/structure/B2953350.png)

N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

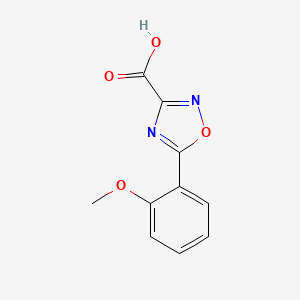

N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide, also known as ML239, is a small molecule drug that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have promising results in scientific research.

科学的研究の応用

Fluorescent Analog Development

The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) highlights a critical application in biochemical research. A study conducted by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of NAD, demonstrating its use in monitoring enzymatic activities and interactions. This research showcases the versatility of nicotinamide derivatives in creating tools for biological studies, providing insights into cellular processes with fluorescence-based techniques (J. Barrio, J. Secrist, N. Leonard, 1972).

Nicotinamide in Plant Metabolism

Nicotinamide's metabolic fate in higher plants was explored by Matsui et al. (2007), who found that it contributes to pyridine nucleotide synthesis after conversion to nicotinic acid. This study demonstrates the role of nicotinamide derivatives in plant biochemistry, suggesting potential agricultural applications in optimizing plant health and productivity (Ayu Matsui, Yuling Yin, K. Yamanaka, M. Iwasaki, H. Ashihara, 2007).

Corrosion Inhibition

Research on the corrosion inhibition effect of nicotinamide derivatives by Chakravarthy, Mohana, and Kumar (2014) highlights another application area. They found that certain nicotinamide derivatives effectively inhibit corrosion on mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces, highlighting the chemical versatility of nicotinamide derivatives (M. P. Chakravarthy, K. N. Mohana, C. B. Pradeep Kumar, 2014).

Herbicidal Activity

A study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, revealed significant herbicidal activity against certain weed species. This research indicates the potential of nicotinamide derivatives in developing environmentally friendly herbicides, offering a new avenue for pest management in agriculture (Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021).

Synthetic Nicotinamide Cofactor Analogues

The synthesis and application of synthetic nicotinamide cofactor analogues in redox chemistry have been extensively studied by Paul, Arends, and Hollmann (2014). Their work demonstrates the importance of these analogues in both enzymatic reactions and non-enzymatic redox processes, highlighting their potential in chemical synthesis and biocatalysis (C. E. Paul, I. Arends, F. Hollmann, 2014).

特性

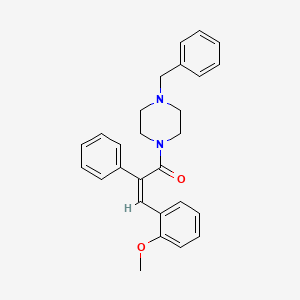

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-21(24-12-6-10-17-9-4-5-11-20(17)24)13-18-15-27-22-23-19(14-25(18)22)16-7-2-1-3-8-16/h1-5,7-9,11,14-15H,6,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMUIPVMFGKOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2953268.png)

![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)

![8-(3,5-Dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2953271.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2953276.png)

![(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2953278.png)

![4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde](/img/structure/B2953280.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2953281.png)

![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)